![molecular formula C23H26N2O3S B2592857 2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 378779-87-4](/img/structure/B2592857.png)
2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .
Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
Physical And Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Scientific Research Applications
Pharmaceuticals: Anti-inflammatory Agents
Thiophene derivatives like the one mentioned have been recognized for their anti-inflammatory properties . This compound could be explored as a nonsteroidal anti-inflammatory drug (NSAID), potentially offering an alternative to existing NSAIDs with different side effect profiles.
Anesthetics: Sodium Channel Blockers
The structural similarity to articaine, which contains a thiophene ring, suggests that this compound might act as a voltage-gated sodium channel blocker . It could be developed as a local anesthetic, particularly for dental procedures, where articaine is commonly used.
Anticancer Research
Compounds with a thiophene core have shown anticancer activity . This particular molecule could be investigated for its efficacy against specific cancer cell lines, contributing to the development of new chemotherapeutic agents.
Material Science: Organic Semiconductors
The thiophene ring is a key component in organic semiconductors . This compound could be utilized in the development of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices.
Antimicrobial Applications
Thiophene derivatives are known to possess antimicrobial properties . This compound could be part of new antimicrobial agents, possibly offering activity against resistant strains of bacteria or fungi.
Cardiovascular Drugs: Antihypertensive Agents
Some thiophene derivatives have been identified with antihypertensive effects . Research into this compound could lead to the development of new medications to manage high blood pressure.
Agriculture: Plant Growth Regulators
Indole derivatives are known to influence plant growth . By extension, this compound could be synthesized to mimic or inhibit natural plant hormones, thereby regulating plant growth and development.
Mechanism of Action
Target of Action
Similar compounds have been reported to have antimicrobial, antibiofilm, and antiproliferative activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, antibiofilm, and antiproliferative activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-20(13-12-16-7-2-1-3-8-16)25-23-21(18-10-4-5-11-19(18)29-23)22(27)24-15-17-9-6-14-28-17/h1-3,7-8,12-13,17H,4-6,9-11,14-15H2,(H,24,27)(H,25,26)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMCQSLRWYFYAO-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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